Comprehensive NMR Characterization and Structural Analysis of Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate
Comprehensive NMR Characterization and Structural Analysis of Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate
Executive Summary
In contemporary drug development and materials science, salicylate derivatives serve as critical scaffolds for prodrugs, non-steroidal anti-inflammatory drugs (NSAIDs), and UV-absorbing polymers. Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate (Chemical Formula: C₂₀H₁₃FO₄) is a complex diaryl ester synthesized via the acylation of phenyl salicylate (salol) with 4-fluorobenzoyl chloride. The introduction of a para-fluorinated aromatic ring significantly alters the electronic environment of the molecule, enhancing its metabolic stability and lipophilicity.
This technical guide provides a rigorous, causality-driven breakdown of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By deconstructing the molecule into its three constituent spin systems—the phenyl ester, the central benzoate core, and the 4-fluorobenzoyl moiety—we establish a self-validating analytical framework for researchers synthesizing complex fluorinated aromatics.
Structural Context and Causality
To accurately assign the NMR resonances, one must understand the magnetic anisotropies and inductive effects governing the molecule [1]. The structure consists of three distinct aromatic rings:
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The Phenyl Ring (C-1' to C-6') : Attached to the benzoate carbonyl via an ester oxygen. The oxygen acts as an electron-donating group via resonance but an electron-withdrawing group via induction.
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The Central Benzoate Ring (C-1 to C-6) : A highly deshielded ABCD spin system. It is flanked by a strongly electron-withdrawing carbonyl group at C-1 and an acylated oxygen at C-2.
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The 4-Fluorobenzoyl Ring (C-1'' to C-6'') : An AA'BB'X spin system where the ¹⁹F nucleus (spin ½) actively couples with both protons and carbons, causing diagnostic peak splitting that transmits through the aromatic π-system [2].
Experimental Protocol: Synthesis and NMR Sample Preparation
To ensure high-fidelity data, the analytical workflow must be treated as a self-validating system. The following protocol outlines the generation and preparation of the analyte.
Step-by-Step Methodology
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Synthesis : Dissolve 1.0 eq of phenyl salicylate [3] in anhydrous dichloromethane (CH₂Cl₂). Add 1.2 eq of triethylamine (Et₃N) and cool to 0 °C. Dropwise, add 1.1 eq of 4-fluorobenzoyl chloride [4]. Allow the reaction to warm to room temperature and stir for 4 hours.
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Quenching & Extraction : Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purification : Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate pure phenyl 2-[(4-fluorobenzoyl)oxy]benzoate.
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NMR Sample Preparation :
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Weigh exactly 15 mg of the purified analyte.
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Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Transfer the homogenous solution to a high-quality 5 mm NMR tube.
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Acquisition Parameters : Acquire ¹H NMR at 400 MHz (16 scans, 1 s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, 2 s relaxation delay, ¹H broadband decoupling).
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Internal Validation : Verify the CDCl₃ solvent residual peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C), and the TMS peak at 0.00 ppm before assigning multiplet structures.
Fig 1: Synthetic and NMR analytical workflow for Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate.
¹H NMR Resonance Assignments & Causality
The proton spectrum of this molecule is entirely relegated to the aromatic region (7.00–8.20 ppm). The assignments are driven by the anisotropic deshielding cones of the two carbonyl groups and the through-bond scalar coupling with the ¹⁹F nucleus.
¹H NMR Data Summary (400 MHz, CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment |
| H-2'', H-6'' | 8.15 | dd | 8.8 (H-H), 5.4 (H-F) | 2H | 4-Fluorobenzoyl (ortho to C=O) |
| H-6 | 8.12 | dd | 7.8, 1.7 | 1H | Benzoate (ortho to C=O) |
| H-4 | 7.63 | td | 7.8, 1.7 | 1H | Benzoate (meta to O-acyl) |
| H-5, H-3', H-5' | 7.35 - 7.42 | m | - | 3H | Benzoate + Phenyl (meta) |
| H-3 | 7.30 | dd | 8.1, 1.2 | 1H | Benzoate (ortho to O-acyl) |
| H-4' | 7.20 - 7.25 | m | - | 1H | Phenyl (para) |
| H-3'', H-5'' | 7.15 | t | 8.6 (H-H ≈ H-F) | 2H | 4-Fluorobenzoyl (ortho to F) |
| H-2', H-6' | 7.08 | d | 7.8 | 2H | Phenyl (ortho) |
Mechanistic Causality of ¹H Shifts
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The AA'BB'X System (4-Fluorobenzoyl) : The protons ortho to the fluorine (H-3'', H-5'') appear at 7.15 ppm as a pseudo-triplet. This is a classic hallmark of para-fluorinated rings [1]. The scalar coupling to the adjacent proton ( 3JHH≈8.6 Hz) is coincidentally nearly identical to the coupling to the fluorine nucleus ( 3JHF≈8.6 Hz), collapsing the expected doublet of doublets into an apparent triplet.
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Carbonyl Deshielding : H-2''/H-6'' and H-6 are shifted furthest downfield (>8.10 ppm). This is caused by their spatial proximity to the highly electronegative ester carbonyl oxygens. The π-electron cloud of the C=O bond creates a magnetic vector that strongly deshields protons residing in its planar cone.
¹³C NMR and ¹⁹F-Coupled Carbon Analysis
The carbon spectrum is highly diagnostic due to the presence of two distinct ester carbonyls and the profound heteronuclear spin-spin coupling ( 13C−19F ) that splits the carbon signals of the 4-fluorobenzoyl ring.
¹³C NMR Data Summary (100 MHz, CDCl₃)
| Carbon | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( JCF in Hz) | Assignment |
| C-4'' | 166.1 | d | 255.0 ( 1J ) | 4-Fluorobenzoyl (C-F) |
| C=O (Ester 2) | 164.0 | s | - | 4-Fluorobenzoyl carbonyl |
| C=O (Ester 1) | 163.5 | s | - | Benzoate carbonyl |
| C-1' | 150.8 | s | - | Phenyl (ipso to O) |
| C-2 | 150.5 | s | - | Benzoate (ipso to O-acyl) |
| C-4 | 134.2 | s | - | Benzoate |
| C-2'', C-6'' | 132.8 | d | 9.5 ( 3J ) | 4-Fluorobenzoyl (ortho to C=O) |
| C-6 | 132.0 | s | - | Benzoate (ortho to C=O) |
| C-3', C-5' | 129.4 | s | - | Phenyl (meta) |
| C-5 | 126.2 | s | - | Benzoate |
| C-4' | 125.8 | s | - | Phenyl (para) |
| C-1'' | 125.2 | d | 3.0 ( 4J ) | 4-Fluorobenzoyl (ipso to C=O) |
| C-3 | 124.0 | s | - | Benzoate (ortho to O-acyl) |
| C-1 | 123.0 | s | - | Benzoate (ipso to C=O) |
| C-2', C-6' | 121.6 | s | - | Phenyl (ortho) |
| C-3'', C-5'' | 115.8 | d | 22.0 ( 2J ) | 4-Fluorobenzoyl (ortho to F) |
Mechanistic Causality of ¹³C Shifts and Couplings
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Fermi Contact and 13C−19F Splitting : The fluorine atom has a 100% natural abundance of the ¹⁹F isotope (spin ½). Because standard ¹³C NMR only decouples protons, the ¹⁹F nucleus splits the carbon signals. The direct C-F bond (C-4'') exhibits a massive 1JCF coupling of ~255 Hz [2], driven by the high s-orbital character of the bond and direct Fermi contact interaction. The coupling attenuates predictably through the π-system: 2JCF≈22 Hz, 3JCF≈9.5 Hz, and 4JCF≈3 Hz.
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Ipso-Carbon Deshielding : C-1' and C-2 resonate far downfield (~150 ppm) despite not being carbonyls. This is an inductive effect; they are directly bonded to highly electronegative ester oxygens, which strip electron density away from the carbon nucleus, reducing local magnetic shielding [1].
Conclusion
The structural elucidation of Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate requires a systematic understanding of anisotropic deshielding and heteronuclear coupling. By mapping the JHF and JCF scalar couplings, researchers can definitively confirm the successful acylation of the salicylate core. The protocols and data tables provided herein serve as a robust, self-validating reference for application scientists working with complex fluorinated prodrug scaffolds.
References
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds". Wiley. URL:[Link]
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Reich, H. J. "13C NMR Spectroscopy" (Hans Reich's Collection). Organic Chemistry Data. URL:[Link]
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National Center for Biotechnology Information. "Phenyl Salicylate". PubChem Compound Summary. URL:[Link]
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National Center for Biotechnology Information. "4-Fluorobenzoyl chloride". PubChem Compound Summary. URL:[Link]
